5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine
Description
This compound features a pyrimidine core substituted at position 5 with a 1-methyl-1H-pyrazol-4-yl group and at position 2 with a piperidin-4-yloxy linker. The piperidine moiety is further functionalized with a 1-methyl-1H-pyrazole-5-carbonyl group. Such hybrid structures are designed to optimize interactions with biological targets, particularly kinases, by combining the hydrogen-bonding capabilities of pyrimidine with the hydrophobic and steric properties of substituted pyrazoles and piperidine . The 1-methyl groups on both pyrazole rings enhance metabolic stability, while the piperidin-4-yloxy linker provides conformational flexibility for target engagement .
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-23-12-14(11-22-23)13-9-19-18(20-10-13)27-15-4-7-25(8-5-15)17(26)16-3-6-21-24(16)2/h3,6,9-12,15H,4-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIPICJCRUAXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrimidine-pyrazole scaffold is prevalent in kinase inhibitors. Key comparisons include:
- Pyrazolo[3,4-d]pyrimidine Derivatives (): Example: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (). Comparison: Replacing the pyrimidine core with a thieno[3,2-d]pyrimidine (as in ) introduces a fused thiophene ring, enhancing π-π stacking interactions but reducing solubility due to increased hydrophobicity. The target compound’s simpler pyrimidine core improves synthetic accessibility and aqueous solubility .
Imidazo[4,5-b]pyridine-based Inhibitors ():
- Example: 5-Chloro-3-nitro-4-(4-(pyrimidin-5-ylmethyl)piperazin-1-yl)pyridin-2-amine.
- Comparison: The imidazo[4,5-b]pyridine core in offers a larger planar surface for ATP-binding pocket interactions, but the target compound’s pyrimidine-pyrazole system provides better selectivity against off-target kinases due to steric constraints from the 1-methylpyrazole groups .
Substituent Effects
Substituents on the pyrazole and piperidine rings critically influence potency and pharmacokinetics:
Piperidine vs. Piperazine Linkers:
Acylated Piperidine Moieties:
Research Implications
The target compound’s balanced lipophilicity and conformational flexibility position it as a promising candidate for kinase inhibitor development. Its structural simplicity compared to thieno-pyrimidine hybrids () and reduced basicity relative to piperazine-linked derivatives () address common pharmacokinetic challenges. Future studies should explore its activity against specific kinases (e.g., JAK2, EGFR) and compare in vivo efficacy with bulkier analogues from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
